molecular formula C6H12ClNO3 B3243681 (R)-2-(Morpholin-2-yl)acetic acid hydrochloride CAS No. 1588480-38-9

(R)-2-(Morpholin-2-yl)acetic acid hydrochloride

Cat. No.: B3243681
CAS No.: 1588480-38-9
M. Wt: 181.62 g/mol
InChI Key: ZLGFQSPNFIEARF-NUBCRITNSA-N
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Description

Significance of Chiral Morpholine (B109124) Derivatives in Contemporary Organic Synthesis

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structural motif in medicinal chemistry and a versatile scaffold in organic synthesis. e3s-conferences.orgresearchgate.netnih.gov Its significance stems from its ability to confer favorable physicochemical properties to molecules, such as improved solubility, metabolic stability, and enhanced blood-brain barrier permeability. acs.org In drug discovery, the morpholine moiety is often incorporated into bioactive molecules to modulate their pharmacokinetic profiles and is considered a key structural component in numerous approved drugs. researchgate.netacs.org

Chiral morpholine derivatives, which possess a defined three-dimensional arrangement of atoms, are of particular importance. The stereochemistry of these compounds can dramatically influence their biological activity and interaction with target proteins. nih.gov Consequently, C-functionalized chiral morpholines are found in a variety of biologically active compounds and natural products. researchgate.net They serve as crucial building blocks for the synthesis of complex molecules, including enantiopure amino acids and amino alcohols. researchgate.net The development of methods to synthesize these chiral scaffolds with high stereocontrol is a major focus in modern organic chemistry, enabling the creation of novel therapeutic agents and functional materials. nih.govrsc.org

Contextualizing (R)-2-(Morpholin-2-yl)acetic acid Hydrochloride within Advanced Chemical Research

This compound is a specific chiral building block that has gained recognition for its utility in various fields of advanced chemical research. chemimpex.com Its structure, featuring a chiral center at the 2-position of the morpholine ring and an acetic acid side chain, makes it a valuable precursor for the synthesis of more complex, biologically active molecules. chemimpex.com The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for formulation and reaction setup. chemimpex.com

This compound serves as a key intermediate in several research and development areas:

Pharmaceutical Development : It is utilized in the synthesis of novel drug candidates, particularly in the development of potential analgesics and anti-inflammatory agents. chemimpex.com

Biochemical Research : It can function as a reagent in biochemical assays, aiding researchers in the study of enzyme activity and protein interactions. chemimpex.com

Material Science : The compound is explored for its potential role in creating advanced polymers and coatings, aiming to improve durability and resistance. chemimpex.com

Agricultural Chemistry : It is investigated for the synthesis of next-generation agrochemicals, such as herbicides and fungicides, to enhance crop protection. chemimpex.com

The unique stereochemistry and functional groups of this compound allow for precise modifications, making it an essential component in the design of novel therapeutic agents and other advanced materials. chemimpex.com

Historical Development and Evolution of Asymmetric Synthesis Methodologies for Morpholine Scaffolds

The synthesis of chiral morpholines has evolved significantly over the decades, moving from classical resolution techniques to highly efficient catalytic asymmetric methodologies. Initially, access to enantiopure morpholines often relied on the use of starting materials from the "chiral pool," such as amino acids or amino alcohols, where the stereochemistry is pre-defined by nature. researchgate.netthieme-connect.com Another classical approach involved the use of chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective transformation, and then subsequently removed.

Another powerful strategy that has emerged is asymmetric hydrogenation . This method has been successfully applied to the synthesis of 2-substituted chiral morpholines from dehydromorpholine precursors. nih.gov Using specialized catalysts, such as bisphosphine-rhodium complexes with a large bite angle, researchers have achieved quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org This approach is scalable and allows for the preparation of important intermediates for drug candidates. nih.gov

Other modern techniques include electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols and various transition-metal-catalyzed reactions, such as palladium-catalyzed carboamination. e3s-conferences.orgsemanticscholar.org These advanced methods provide chemists with a diverse toolbox for constructing stereochemically complex morpholine scaffolds with high precision. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Asymmetric Synthesis Methods for Chiral Morpholines

MethodologyCatalyst/ReagentKey FeaturesTypical Enantioselectivity (ee)Reference
OrganocatalysisChiral Amine / Proline DerivativesMetal-free; good for C2-functionalization.75-98% nih.gov
Asymmetric HydrogenationBisphosphine-Rhodium ComplexHigh yields and enantioselectivity; scalable.up to 99% nih.govrsc.org
Electrophile-Induced CyclizationBromine (Br₂)Uses optically pure amino alcohols as precursors.High diastereoselectivity semanticscholar.org
Chiral Pool SynthesisAmino Acids (e.g., Serine)Stereochemistry derived from natural starting materials.High (inherent) thieme-connect.com

Properties

IUPAC Name

2-[(2R)-morpholin-2-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGFQSPNFIEARF-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588480-38-9
Record name 2-Morpholineacetic acid, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588480-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for R 2 Morpholin 2 Yl Acetic Acid Hydrochloride

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies are designed to produce a single enantiomer of a chiral compound, thereby avoiding the formation of a racemic mixture and the subsequent need for separation. These methods are often more efficient in terms of atom economy and yield of the desired product.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after in modern organic synthesis due to its elegance and efficiency.

One of the most powerful methods for the synthesis of chiral molecules is transition metal-catalyzed asymmetric hydrogenation. nih.govrsc.org This technique has been successfully applied to the synthesis of 2-substituted chiral morpholines through the hydrogenation of corresponding dehydromorpholine precursors. nih.gov

Research has demonstrated that rhodium complexes bearing chiral bisphosphine ligands are effective catalysts for the asymmetric hydrogenation of N-protected 2-substituted dehydromorpholines, yielding the desired chiral morpholines in high yields and with excellent enantioselectivities. nih.gov The choice of the N-protecting group on the dehydromorpholine substrate is crucial for achieving high enantioselectivity. nih.gov A key challenge in the asymmetric hydrogenation of 2-substituted dehydromorpholines is the often low reactivity of the electron-rich and sterically hindered double bond. nih.gov The introduction of an N-acyl directing group can activate the substrate towards hydrogenation. nih.gov

A variety of 2-substituted chiral morpholines have been synthesized with excellent enantioselectivities (up to 99% ee) using a bisphosphine-rhodium catalyst with a large bite angle. nih.gov The reaction can be performed on a gram scale, highlighting its potential for practical applications. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate (N-Protecting Group) Chiral Ligand Yield (%) Enantiomeric Excess (ee, %)
N-Cbz (R,R,R)-SKP 97 92
N-Boc (R,R,R)-SKP >99 85

Data sourced from studies on the asymmetric hydrogenation of various 2-substituted dehydromorpholines. nih.gov

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthetic chemistry. scienceopen.comnih.gov While direct organocatalytic synthesis of (R)-2-(Morpholin-2-yl)acetic acid is not extensively documented, related transformations highlight the potential of this approach for constructing chiral morpholine (B109124) scaffolds.

Furthermore, cinchona alkaloid-derived catalysts have been employed in organocatalytic asymmetric halocyclization reactions to produce chiral 2,2-disubstituted morpholines from alkenol substrates in excellent yields and enantioselectivities. rsc.org Although this specific example leads to a different substitution pattern, it demonstrates the capability of organocatalysis to control the stereochemistry at the C2 position of the morpholine ring. The development of morpholine-based organocatalysts themselves is also an active area of research, with new catalysts being tested in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This approach involves the separation of enantiomers, often by converting them into diastereomers that possess different physical properties.

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for the kinetic resolution of racemic mixtures. units.itcore.ac.ukmdpi.com This method relies on the differential rate of reaction of the two enantiomers with the enzyme, leading to the separation of the unreacted, enantiomerically enriched substrate from the product.

A highly relevant example is the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids through the enzyme-catalyzed kinetic resolution of the corresponding racemic n-butyl ester. This process can be effectively catalyzed by lipases such as Candida antarctica lipase (B570770) B (CALB). core.ac.ukmdpi.com

In a typical procedure, the racemic ester of 2-(morpholin-2-yl)acetic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.

Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic 2-(Morpholin-2-yl)acetate Derivative

Enzyme Acyl Donor Conversion (%) Enantiomeric Excess of Unreacted Ester (ee, %) Enantiomeric Excess of Product (ee, %)
Lipase PS (from Burkholderia cepacia) Vinyl Acetate ~50 >99 >99

Data is illustrative and based on typical outcomes for lipase-catalyzed resolutions of similar substrates. core.ac.ukmdpi.com

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. researchgate.netwikipedia.orgresearchgate.net In this approach, a racemic starting material is covalently bonded to a single enantiomer of a chiral auxiliary, forming a mixture of diastereomers. These diastereomers, having different physical properties, can be separated by conventional techniques such as crystallization or chromatography. researchgate.net After separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure compound.

While a specific application of this method for the direct synthesis of (R)-2-(Morpholin-2-yl)acetic acid hydrochloride is not prominently detailed in the literature, the principle can be applied to its precursors. For example, a racemic precursor containing a carboxylic acid function could be coupled with a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides. These amides could then be separated and subsequently hydrolyzed to afford the desired (R)-acid.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. researchgate.netwikipedia.org A racemic acyl chloride precursor of 2-(morpholin-2-yl)acetic acid could be attached to an Evans auxiliary. The resulting diastereomeric N-acyl oxazolidinones could then be separated. Subsequent cleavage of the auxiliary would provide the enantiomerically pure acid. researchgate.net This method is known for its high diastereoselectivity and the reliable recovery of the chiral auxiliary. researchgate.netresearchgate.net

Chiral Pool Synthesis Routes

Chiral pool synthesis is an efficient strategy for preparing optically active compounds by utilizing readily available, enantiopure starting materials from natural sources. mdpi.comelsevierpure.com This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to build complex chiral molecules, often preserving the stereochemical integrity of the starting material throughout the synthesis. wikipedia.org

The synthesis of chiral morpholine derivatives frequently begins with vicinal amino alcohols or their precursors. researchgate.net Enantiopure 1,2-amino alcohols are privileged scaffolds that serve as versatile starting points for constructing the morpholine ring with a defined stereocenter. nih.govchemrxiv.org The synthesis can proceed through the reaction of an amino alcohol with a suitable two-carbon electrophile, leading to the formation of the heterocyclic ring. organic-chemistry.org A general representation of this approach is the N-alkylation of an (R)-configured amino alcohol, followed by an intramolecular cyclization to yield the desired (R)-morpholine derivative.

Alternatively, enantiopure epoxides serve as valuable three-carbon synthons. The synthesis involves the regioselective ring-opening of a chiral epoxide with an appropriate nitrogen nucleophile. For instance, the reaction of an (R)-epoxide with an ethanolamine (B43304) derivative can establish the C-2 stereocenter. Subsequent cyclization furnishes the morpholine core. Methodologies involving epoxide cleavage with organometallic reagents have been successfully employed in the synthesis of complex natural products containing similar structural motifs. mdpi.com

Table 1: Chiral Precursors for (R)-Morpholine Synthesis

Precursor Type General Structure Key Reaction Advantage
Enantiopure Amino Alcohol R-CH(OH)CH₂NH₂ Intramolecular Cyclization Direct incorporation of C-2 stereocenter

The chiral pool provides a diverse range of starting materials for enantioselective synthesis. wikipedia.org Amino acids, in particular, are excellent precursors for morpholine synthesis due to their inherent amino and carboxyl functionalities and defined stereochemistry. researchgate.net For example, natural amino acids such as (R)-serine or related derivatives can be chemically modified to serve as the backbone for the target molecule. The synthesis would involve protecting the amino and carboxyl groups, followed by strategic chemical transformations to build the ether linkage required for the morpholine ring, all while retaining the original stereocenter that will become the C-2 position of the final product. Carbohydrates also represent a vast source of chiral building blocks for this purpose. elsevierpure.com

Ring-Forming Reactions for the Morpholine Core

The construction of the morpholine ring is the central step in the synthesis. Various cyclization strategies have been developed to efficiently form this six-membered N,O-heterocycle.

Intramolecular cyclization is a common and effective method for forming the morpholine ring from a suitable linear precursor. researchgate.net These reactions typically involve the formation of either a C-N or a C-O bond to close the ring.

One prominent method is the acid-catalyzed intramolecular cyclization of an N-substituted ethanolamine derivative. nih.gov For example, a precursor containing a hydroxyl group and a suitably activated amino group can undergo dehydrative cyclization. mdpi.com Another powerful approach is the copper-promoted intramolecular oxyamination of alkenes, where a β-hydroxy N-allylsulfonamide can be cyclized to form a 2-substituted morpholine with high diastereoselectivity. nih.gov Halocyclization is another strategy, where an electrophile like bromine induces the cyclization of optically pure N-allyl-β-aminoalcohols to yield chiral morpholines. semanticscholar.org

Table 2: Selected Intramolecular Cyclization Methods for Morpholine Synthesis

Method Precursor Reagents/Conditions Key Bond Formed
Dehydrative Cyclization N-(2-hydroxyethyl)amide Triflic Acid (TfOH) C-O
Oxyamination β-hydroxy N-allylsulfonamide Copper(II) 2-ethylhexanoate C-O and C-N
Halocyclization N-allyl-β-aminoalcohol Bromine (Br₂) C-O

A highly regio- and stereoselective strategy for synthesizing nonracemic morpholines involves the S(N)2-type ring opening of activated aziridines. acs.orgnih.gov This two-step process begins with a Lewis acid-mediated nucleophilic attack on a chiral, activated aziridine (B145994) (e.g., an N-tosylaziridine) by a haloalcohol. iitk.ac.in The attack occurs at the less substituted carbon in an S(N)2 fashion, leading to inversion of configuration and yielding a haloalkoxy amine intermediate. ias.ac.in Subsequent base-mediated intramolecular cyclization of this intermediate results in the formation of the morpholine ring with high enantioselectivity. acs.orgnih.gov

This methodology provides excellent control over stereochemistry and allows for the synthesis of a variety of substituted morpholines. acs.org A similar principle can be applied to the ring-opening of azetidines, although this leads to larger, seven-membered ring homologues. nih.govnih.gov Gold-catalyzed tandem reactions involving the ring-opening of aziridines with propargyl alcohols have also been developed as a convenient method for constructing the morpholine skeleton. rsc.org

Functional Group Interconversions and Derivatizations in Synthetic Pathways

Throughout the synthesis of this compound, functional group interconversions (FGIs) are crucial for manipulating chemical moieties and advancing toward the final target. vanderbilt.eduslideshare.net A synthetic route may not directly install the acetic acid side chain. Instead, a precursor group, such as a nitrile, ester, or alcohol, might be carried through several steps before being converted to the desired carboxylic acid.

Common FGI reactions relevant to this synthesis include:

Oxidation: An alcohol precursor at the C-2 position can be oxidized to an aldehyde and then to a carboxylic acid using standard oxidizing agents like chromium (VI) reagents or activated DMSO. imperial.ac.uk

Hydrolysis: A nitrile (-CN) or ester (-COOR) group at the C-2 position can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Reduction: The reduction of amides or nitriles can be used to form amine functionalities if needed in a divergent synthetic route. imperial.ac.uk

Finally, derivatization is employed to obtain the desired salt form. The free base of (R)-2-(Morpholin-2-yl)acetic acid is treated with hydrochloric acid (HCl) to form the stable and often crystalline hydrochloride salt, which is a common practice for amine-containing pharmaceutical compounds. beilstein-journals.org

Reactivity and Transformational Chemistry of R 2 Morpholin 2 Yl Acetic Acid Hydrochloride

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification and Amidation Reactions

Esterification: The conversion of (R)-2-(morpholin-2-yl)acetic acid hydrochloride to its corresponding esters can be achieved through several standard methods. Given the presence of the hydrochloride salt of the secondary amine, acid-catalyzed esterification, such as the Fischer-Speier method, is a common approach. organic-chemistry.orguakron.edu This typically involves reacting the acid with an excess of the desired alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrogen chloride gas. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.

Alternatively, for more sensitive substrates or to avoid harsh acidic conditions that could potentially affect other parts of the molecule, the carboxylic acid can be activated prior to reaction with the alcohol. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. commonorganicchemistry.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can also facilitate ester formation under milder conditions. The commercial availability of compounds like morpholin-2-yl-acetic acid ethyl ester underscores the feasibility of these transformations in synthetic applications. chemimpex.com

Amidation: The synthesis of amides from this compound is a crucial transformation for the construction of more complex molecules, including peptides and other biologically active compounds. Similar to esterification, the carboxylic acid must typically be activated to react with an amine. The in situ formation of an acyl chloride followed by the addition of an amine, known as the Schotten-Baumann reaction, is a widely used method. fishersci.co.uk

Modern peptide coupling reagents are also highly effective for this purpose. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitate the formation of an amide bond under mild conditions with high yields and minimal side reactions. fishersci.co.ukgrowingscience.com These methods are particularly advantageous as they are generally compatible with a wide range of functional groups. While direct studies on the amidation of (R)-2-(morpholin-2-yl)acetic acid are not extensively documented, the synthesis of various morpholine-acetamide derivatives from related starting materials demonstrates the applicability of these standard amidation protocols.

Table 1: Representative Amide Coupling Reactions of Carboxylic Acids
Carboxylic Acid ReactantAmine ReactantCoupling Reagent/ConditionsProductReference
2-Benzoylbenzoic acid3-MethoxybenzohydrazideHATU, DIPEA2-Benzoyl-N'-(3-methoxybenzoyl)benzohydrazide growingscience.com
General Carboxylic AcidGeneral AmineThionyl chloride, then amineGeneral Amide fishersci.co.uk
General Carboxylic AcidGeneral AmineDCC, DMAPGeneral Amide fishersci.co.uk

Reductions to Alcohol and Subsequent Functionalizations

The carboxylic acid moiety of (R)-2-(morpholin-2-yl)acetic acid can be reduced to a primary alcohol, yielding (R)-2-(morpholin-2-yl)ethanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids. libretexts.orgfiveable.me Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step, usually with aqueous acid, to liberate the primary alcohol. chemguide.co.uk

The resulting alcohol, (R)-2-(morpholin-2-yl)ethanol, is a versatile intermediate for further functionalization. The hydroxyl group can undergo a variety of reactions, including O-alkylation, acylation to form esters, or conversion to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. These subsequent transformations allow for the introduction of a wide range of other functional groups, further expanding the synthetic utility of the original molecule.

Reactions Involving the Morpholine (B109124) Nitrogen Atom

The secondary amine within the morpholine ring is another key site of reactivity, allowing for protection, deprotection, and nucleophilic reactions.

N-Protection and Deprotection Strategies (e.g., Boc-deprotection)

To prevent the secondary amine of the morpholine ring from participating in unwanted side reactions during transformations at the carboxylic acid moiety or other parts of the molecule, it is often necessary to protect it. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. The N-Boc protected form of the target molecule, (R)-N-Boc-morpholine-2-acetic acid, is commercially available, indicating that this is a standard and synthetically useful derivative. chemicalbook.com The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Deprotection of the N-Boc group is readily accomplished by treatment with a strong acid. A common method involves dissolving the N-Boc protected compound in a solvent like dichloromethane (B109758) (DCM) and adding an excess of trifluoroacetic acid (TFA). commonorganicchemistry.comscribd.com The reaction is typically rapid, often proceeding to completion at room temperature. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves protonation of the Boc group, followed by the loss of isobutylene (B52900) and carbon dioxide to regenerate the free amine as its trifluoroacetate (B77799) salt. commonorganicchemistry.com Other acidic conditions, such as HCl in an organic solvent like dioxane or methanol, can also be employed for Boc deprotection. mdpi.com The choice of deprotection conditions can be tailored to the sensitivity of other functional groups present in the molecule. reddit.com

Table 2: Common Conditions for N-Boc Deprotection
ReagentSolventTemperatureCommentsReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Widely used, efficient, and fast. commonorganicchemistry.com
Hydrogen Chloride (HCl)Dioxane or MethanolRoom Temp.Provides the hydrochloride salt directly. mdpi.com
Choline chloride/p-toluenesulfonic acid (DES)NeatRoom Temp.A greener alternative to traditional strong acids. mdpi.com

Nucleophilic Addition and Substitution Reactions on the Morpholine Ring

The nitrogen atom of the morpholine ring is nucleophilic and can participate in a variety of reactions. It can undergo N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-arylation through reactions like the Buchwald-Hartwig amination. However, direct nucleophilic substitution on the carbon atoms of the morpholine ring is generally challenging due to the saturated and electron-rich nature of the heterocycle.

Stereospecific Transformations at the Chiral Center

The (R)-configured stereocenter at the C2 position of the morpholine ring is a key feature of the molecule. In many of the transformations discussed, particularly those involving the carboxylic acid or the morpholine nitrogen, this chiral center is not directly involved in the bond-breaking or bond-forming steps. In such cases, the reactions are expected to proceed with retention of the original stereochemistry. For example, the reduction of the carboxylic acid to an alcohol with LiAlH₄ or the conversion of the acid to an ester or amide via an activated intermediate does not typically affect the configuration of the adjacent chiral center.

The synthesis of α-amino acids and their derivatives with high stereochemical fidelity is a well-established field of organic chemistry. chemrxiv.orgnih.gov Many reactions, including those involving the protection and deprotection of functional groups or transformations of side chains, are known to be stereoretentive. Therefore, it is highly probable that the chemical manipulations of this compound at the carboxylic acid and the morpholine nitrogen will preserve the (R)-configuration at the chiral center, allowing for the synthesis of enantiomerically pure downstream products.

Diastereoselective Reactions Guided by the Chiral Morpholine Core

The chiral morpholine core of (R)-2-(Morpholin-2-yl)acetic acid and its derivatives can serve as an effective chiral auxiliary, directing the stereochemical outcome of new stereocenter formation. This principle is particularly relevant in reactions involving the acetic acid side chain.

For instance, the enolate derived from an ester of (R)-2-(Morpholin-2-yl)acetic acid can undergo diastereoselective alkylation. The pre-existing chirality of the morpholine ring creates a chiral environment that favors the approach of the electrophile from one face of the enolate over the other. This facial bias is often dictated by steric hindrance, where the substituent at the C-2 position of the morpholine ring blocks one side of the enolate, leading to the preferential formation of one diastereomer. The level of diastereoselectivity is influenced by factors such as the nature of the base, the solvent, the temperature, and the specific electrophile used.

Similarly, aldol (B89426) reactions involving the enolate of an (R)-2-(Morpholin-2-yl)acetate derivative can exhibit high diastereoselectivity. The chiral morpholine scaffold can influence the formation of either syn or anti aldol products, depending on the reaction conditions and the geometry of the enolate (E or Z).

The application of chiral morpholine derivatives as intermediates in the synthesis of complex molecules, such as the NK-1 receptor antagonist Aprepitant, underscores the utility of the morpholine core in directing stereoselective transformations. In these syntheses, the stereochemistry of the morpholine ring is crucial for establishing the correct stereochemistry of subsequent functionalities introduced into the molecule.

The following table provides examples of diastereoselective reactions guided by the chiral morpholine core:

Reaction TypeSubstrateReagentsMajor Diastereomer
Diastereoselective Alkylation(R)-2-(Morpholin-2-yl)acetate ester1. LDA, THF, -78 °C; 2. Alkyl halide(2R, 2'S)- or (2R, 2'R)-2-(1-Alkyl-2-oxoethyl)morpholine derivative
Diastereoselective Aldol Reaction(R)-2-(Morpholin-2-yl)acetate ester1. Base (e.g., LDA); 2. Aldehydesyn- or anti-aldol adduct

It is important to note that while the chiral morpholine core can effectively guide diastereoselective reactions, the degree of stereocontrol can vary. Detailed mechanistic studies and optimization of reaction conditions are often necessary to achieve high levels of diastereoselectivity for a specific transformation.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Contributions to the Construction of Complex Molecular Architectures

The rigid, chair-like conformation of the morpholine (B109124) ring, combined with the defined stereocenter at the 2-position, makes (R)-2-(Morpholin-2-yl)acetic acid hydrochloride an excellent starting material for creating intricate molecular frameworks with high stereochemical control.

Precursors in the Synthesis of Scaffolds with Defined Stereochemistry

The synthesis of morpholin-2-ones and their derivatives represents a key application of chiral morpholine building blocks. These structures are prevalent in many biologically active compounds and serve as important intermediates in organic synthesis. researchgate.net The defined stereocenter of this compound allows for the synthesis of enantiomerically pure morpholin-2-ones, which are valuable scaffolds for further elaboration. researchgate.net

For instance, the synthesis of chiral 1,2-amino alcohols, which are privileged scaffolds in drug candidates and chiral ligands, can be achieved using morpholinone intermediates derived from chiral precursors. researchgate.net The inherent chirality of the starting material is transferred through the synthetic sequence, ensuring the stereochemical integrity of the final product.

Intermediates for the Preparation of Advanced Heterocyclic Systems

The morpholine moiety is a common feature in a variety of more complex heterocyclic systems. nih.gov Derivatives of (R)-2-(Morpholin-2-yl)acetic acid can be utilized in cyclization reactions to form fused or spirocyclic heterocyclic systems. For example, the acetic acid side chain can be functionalized and then induced to react with the morpholine nitrogen or other parts of the molecule to construct new rings.

The synthesis of novel heterocyclic compounds is an active area of research, and building blocks like this compound provide a reliable source of chirality for these endeavors. scispace.comresearchgate.net The ability to create diverse and complex heterocyclic structures is crucial for the development of new therapeutic agents and functional materials. mdpi.com

Integration in Asymmetric Catalysis Systems

The development of new chiral ligands is a cornerstone of asymmetric catalysis. The structural features of this compound make it an attractive candidate for modification into novel ligands for a range of metal-catalyzed and organocatalytic reactions.

Design and Application as Chiral Ligands

Chiral ligands play a critical role in asymmetric catalysis by creating a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction. nih.gov The design of these ligands is a complex task, often relying on empirical screening and intuition. nih.gov

This compound can be derivatized to incorporate coordinating groups, such as phosphines or amines, which can then bind to a metal. The stereocenter on the morpholine ring can effectively influence the spatial arrangement of these coordinating groups, leading to a chiral ligand capable of inducing high enantioselectivity in catalytic reactions. researchgate.netresearchgate.net While thousands of chiral ligands have been prepared, there is a continuous search for new structural classes with broad applicability. nih.gov

Role in Organocatalytic and Metal-Catalyzed Processes

Beyond metal catalysis, the principles of asymmetric induction are also central to organocatalysis. Chiral amines and their derivatives are a major class of organocatalysts. The secondary amine of the morpholine ring in this compound can be utilized as a catalytic site.

For example, chiral amines can activate substrates through the formation of enamines or iminium ions, guiding the approach of a reactant to a specific face of the intermediate. The stereocenter of the morpholine ring would be in close proximity to the reactive center, thereby influencing the stereochemical outcome of the transformation. nih.gov

In metal-catalyzed processes, ligands derived from this chiral building block can be employed in a variety of transformations, including hydrogenations, cross-coupling reactions, and allylic substitutions, to produce enantiomerically enriched products. mdpi.commdpi.com

Utilization in Scaffold-Based Drug Discovery Research

The morpholine ring is considered a "privileged structure" in medicinal chemistry, as it is found in a wide array of biologically active compounds. mdpi.comnih.gov Its presence can improve the pharmacokinetic properties of a drug candidate. Scaffold-based drug discovery focuses on the synthesis of a core molecular framework that can be systematically modified to explore chemical space and identify potent and selective drug candidates. mdpi.comresearchgate.net

This compound serves as an excellent starting point for the synthesis of such scaffolds. chemimpex.comcymitquimica.com The defined stereochemistry is particularly important as the biological activity of enantiomers can differ significantly. By building upon this chiral morpholine core, medicinal chemists can generate libraries of diverse compounds with a high degree of three-dimensional complexity, increasing the probability of discovering novel therapeutic agents. semanticscholar.orgnih.gov

Chiral Scaffolds for Diversity-Oriented Synthesis in Medicinal Chemistry

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological probes and therapeutic leads. researchgate.net The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. researchgate.net

The chiral nature of this compound makes it an especially useful starting point for the construction of three-dimensionally rich and stereochemically complex molecular libraries. The defined stereocenter at the 2-position of the morpholine ring allows for the synthesis of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships (SAR) and minimizing off-target effects.

The synthesis of complex morpholine derivatives often starts from readily available chiral precursors like amino acids or amino alcohols. nih.gov The (R)-2-(Morpholin-2-yl)acetic acid moiety provides a rigid framework that can be systematically functionalized at multiple points. The secondary amine of the morpholine ring and the carboxylic acid group serve as orthogonal handles for introducing a wide array of substituents, a key principle of DOS. This allows for the rapid generation of libraries of compounds with diverse stereochemistry and appendage diversity. researchgate.net

For instance, the nitrogen atom can be acylated, alkylated, or engaged in reductive amination reactions, while the carboxylic acid can be converted to amides, esters, or other functional groups. This multi-directional derivatization strategy, starting from a common chiral core, enables the efficient production of a multitude of distinct molecular architectures. The resulting libraries of chiral morpholine-based compounds can then be screened against a variety of biological targets to identify novel hits for drug discovery programs. The systematic exploration of the chemical space around the morpholine scaffold, guided by the principles of DOS, has the potential to yield molecules with unique pharmacological profiles. nih.govmdpi.com

Application as Protein Degrader Building Blocks in Chemical Biology Research

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. nih.govnih.gov Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional compounds consist of two ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase. While simple alkyl and PEG chains have been commonly used as linkers, there is a growing interest in incorporating more rigid and defined chemical structures to optimize PROTAC properties.

This compound is classified by some chemical suppliers as a "Protein Degrader Building Block," indicating its utility in the synthesis of these complex molecules. The morpholine moiety can be incorporated into the linker of a PROTAC to impart a degree of conformational constraint. This can be advantageous for pre-organizing the molecule into a bioactive conformation, potentially leading to improved ternary complex formation and enhanced degradation efficiency.

The synthesis of a PROTAC is a modular process, often involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. This compound can serve as a versatile building block for constructing these linkers. The carboxylic acid provides a convenient attachment point for coupling to an amine-functionalized POI or E3 ligase ligand, while the secondary amine of the morpholine ring can be used to extend the linker or connect to the other half of the PROTAC molecule. The defined stereochemistry of the (R)-isomer ensures the synthesis of a single, well-characterized PROTAC molecule, which is essential for preclinical and clinical development.

The incorporation of chiral, rigid fragments like the (R)-2-(morpholin-2-yl)acetic acid moiety into PROTAC linkers is an active area of research aimed at developing next-generation protein degraders with improved potency, selectivity, and drug-like properties.

Advanced Analytical Characterization in Chiral Morpholine Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the molecular structure of (R)-2-(Morpholin-2-yl)acetic acid hydrochloride. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR and 13C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework. For this compound, the expected proton (1H) signals would correspond to the protons on the morpholine (B109124) ring and the adjacent acetic acid moiety. The morpholine ring protons would appear as a series of complex multiplets due to their diastereotopic nature. The proton on the chiral center (C2) would couple with the adjacent methylene (B1212753) protons of the ring and the acetic acid group. The acidic proton of the carboxylic acid and the protonated amine would likely be broad signals or exchange with deuterated solvents.

In 13C NMR, distinct signals would be expected for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (typically 170-180 ppm). The carbons of the morpholine ring would appear in the aliphatic region, with those adjacent to the oxygen and nitrogen atoms shifted downfield. While specific spectral data for this exact compound is not widely published, data for analogous structures confirms these general features. researchgate.netresearchgate.net

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+. For (R)-2-(Morpholin-2-yl)acetic acid (C6H11NO3, Molecular Weight: 145.16), the [M+H]+ ion would have a mass-to-charge ratio (m/z) of approximately 146.1. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Chromatographic Techniques for Enantiomeric Purity Assessment

Assessing the enantiomeric purity is critical for any chiral compound. Chromatographic techniques, particularly those employing a chiral stationary phase (CSP), are the gold standard for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the enantioseparation of non-volatile compounds like amino acid derivatives. nih.gov The separation relies on the differential interaction between the two enantiomers and a chiral stationary phase, leading to different retention times. wvu.edu For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov

The method development process involves screening various chiral columns and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol) to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) can then be accurately calculated from the relative peak areas in the chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterValue
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Expected tR (S)-enantiomer ~8.5 min
Expected tR (R)-enantiomer ~9.7 min

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography can also be employed for chiral separations, offering high resolution and sensitivity. researchgate.net However, due to the low volatility of this compound, derivatization is a mandatory prerequisite. This typically involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) to increase volatility.

Acylation: The secondary amine group is acylated (e.g., with trifluoroacetic anhydride) to block the polar N-H group and further enhance volatility.

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative or an amino acid derivative like Chirasil-L-Val. nih.govnih.gov The use of a mass spectrometer as a detector (GC-MS) allows for the sensitive and selective quantification of each enantiomer, even in complex matrices. nih.govresearchgate.net

Table 2: Representative Chiral GC Method Parameters

ParameterValue
Derivatization 1) Esterification with 3N HCl in Methanol; 2) Acylation with Trifluoroacetic Anhydride
Column Chirasil-L-Val Capillary Column (25 m x 0.25 mm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode

Polarimetry for Optical Rotation Measurements

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. This physical property is a direct consequence of the compound's chirality. Each enantiomer of a chiral molecule rotates the plane of polarized light by an equal amount but in opposite directions. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (concentration, solvent, path length, temperature, and wavelength of light).

For this compound, measuring the optical rotation provides a fundamental confirmation of its enantiomeric identity. A positive (+) or dextrorotatory rotation would be expected for one enantiomer, while a negative (-) or levorotatory rotation would be observed for the other. The magnitude of the rotation is directly proportional to the enantiomeric purity of the sample. Although a specific value for this compound is not documented in readily available literature, its measurement is a crucial component of its full characterization.

Computational and Theoretical Studies on R 2 Morpholin 2 Yl Acetic Acid Systems

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure of (R)-2-(Morpholin-2-yl)acetic acid is crucial for its chemical behavior and interactions. The morpholine (B109124) ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. researchgate.netnih.gov For (R)-2-(Morpholin-2-yl)acetic acid, the acetic acid substituent at the C2 position can exist in either an axial or an equatorial orientation.

Computational methods, such as Density Functional Theory (DFT), are employed to determine the relative energies of these conformers. researchgate.net Theoretical calculations for morpholine itself have shown that the chair conformer with an equatorial imino group (Chair-Eq) is more stable than the axial conformer (Chair-Ax), with an energy difference of approximately 109 ± 4 cm⁻¹. nih.govacs.org This preference is influenced by factors like pseudo A¹,³ strain, which arises from steric interactions between substituents on the ring. acs.orgnih.gov

For (R)-2-(Morpholin-2-yl)acetic acid, the acetic acid group is expected to preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens on the morpholine ring. The protonation of the morpholine nitrogen to form the hydrochloride salt can further influence the conformational equilibrium by introducing electrostatic interactions.

Stereochemical modeling also considers the rotational isomers (rotamers) of the acetic acid side chain. The relative orientation of the carboxylic acid group with respect to the morpholine ring can be predicted by calculating the potential energy surface as a function of the relevant dihedral angles. These calculations help to identify the most stable three-dimensional arrangement of the molecule.

Table 1: Theoretical Conformational Analysis of 2-Substituted Morpholine Derivatives.

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Computational MethodBasis SetConformer PropertyCalculated Value
DFT (B3LYP)6-31G(d)Energy Difference (Equatorial vs. Axial)Lower for Equatorial
MP2aug-cc-pVTZDihedral Angle (C2-C-C-O)~180° (anti-periplanar)
DFT (B3LYP)6-311++G(d,p)Relative Population at 298 K>95% Equatorial

Reaction Mechanism Elucidation and Transition State Analysis

The synthesis of (R)-2-(Morpholin-2-yl)acetic acid hydrochloride can be achieved through various synthetic routes. researchgate.netchemrxiv.org Computational chemistry can be used to elucidate the mechanisms of these reactions and to analyze the structures and energies of the transition states involved. nih.gov

A common approach to forming the morpholine ring is through the cyclization of an appropriate precursor, such as an N-substituted β-amino alcohol. semanticscholar.org For the synthesis of the title compound, a plausible route involves the reaction of a chiral amino alcohol with a two-carbon electrophile. chemrxiv.org

Theoretical calculations can model the reaction pathway, identifying key intermediates and transition states. For example, in a cyclization reaction, the calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. Transition state theory can then be used to calculate the activation energy of the reaction, which is related to the reaction rate.

The analysis of the transition state geometry provides insights into the factors that control the stereoselectivity of the reaction. For the synthesis of the (R)-enantiomer, computational modeling can help to understand how the chiral center directs the formation of the new stereocenter during the cyclization process. This understanding is crucial for optimizing the reaction conditions to achieve high enantiomeric excess.

Table 2: Calculated Activation Energies for a Hypothetical Morpholine Ring Formation.

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Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
N-alkylationDFT (B3LYP)6-31G(d)15-20
Intramolecular CyclizationDFT (B3LYP)6-31G(d)25-30
Proton TransferDFT (B3LYP)6-31G(d)5-10

Prediction of Spectroscopic Properties (e.g., Circular Dichroism)

Spectroscopic techniques are essential for the characterization of chiral molecules. Circular dichroism (CD) spectroscopy is particularly useful for determining the absolute configuration of enantiomers. nih.gov Computational methods, especially time-dependent density functional theory (TDDFT), have become powerful tools for predicting the CD spectra of chiral compounds. ustc.edu.cnnih.gov

The theoretical prediction of the CD spectrum of this compound would involve first performing a conformational analysis to identify the most stable conformers. Then, for each significant conformer, the electronic excitation energies and rotational strengths would be calculated using TDDFT. The final predicted CD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

By comparing the predicted CD spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be confidently assigned. This approach is a valuable alternative to more challenging experimental methods for determining absolute stereochemistry, such as X-ray crystallography.

Other spectroscopic properties, such as NMR chemical shifts and coupling constants, can also be predicted using quantum chemical calculations. nih.govresearchgate.net These theoretical predictions can aid in the interpretation of experimental NMR spectra and provide further confirmation of the molecular structure.

Table 3: Theoretical Spectroscopic Data Prediction for a Chiral Morpholine Derivative.

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Spectroscopic PropertyComputational MethodBasis SetPredicted Feature
Electronic Circular Dichroism (ECD)TDDFT (CAM-B3LYP)TZVPPositive Cotton effect around 210 nm
¹³C NMR Chemical Shift (C2)GIAO-DFT (B3LYP)6-311+G(2d,p)~60-65 ppm
¹H-¹H Coupling Constant (J_H2ax-H3ax)DFT (B3LYP)6-31G(d)~10-12 Hz

Molecular Docking and Ligand-Binding Pocket Analysis (Focus on structural interactions, excluding biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. hilarispublisher.com For (R)-2-(Morpholin-2-yl)acetic acid, docking studies can be used to explore its potential interactions with the binding pockets of various proteins. nih.gov

The structural features of this compound make it an interesting candidate for ligand-binding studies. The morpholine ring can participate in hydrophobic and van der Waals interactions. nih.gov The oxygen and nitrogen atoms of the morpholine ring, as well as the carboxylic acid group, can act as hydrogen bond donors and acceptors. mdpi.com The protonated nitrogen of the hydrochloride salt can form strong electrostatic interactions with negatively charged residues in a binding pocket.

A typical molecular docking study would involve generating a three-dimensional model of the ligand and the target protein. The ligand is then placed in the binding pocket of the protein in various orientations and conformations. A scoring function is used to evaluate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.

Analysis of the predicted binding pose reveals the specific structural interactions between the ligand and the protein. This includes identifying the amino acid residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This information is valuable for understanding the structural basis of molecular recognition.

Table 4: Potential Structural Interactions of (R)-2-(Morpholin-2-yl)acetic acid in a Hypothetical Binding Pocket.

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Ligand MoietyType of InteractionPotential Interacting Residue Type
Morpholine Ring (CH₂)HydrophobicAlanine, Valine, Leucine
Morpholine OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine
Carboxylic Acid (OH)Hydrogen Bond DonorAspartate, Glutamate
Carboxylic Acid (C=O)Hydrogen Bond AcceptorArginine, Lysine
Protonated Nitrogen (NH₂⁺)Electrostatic/Salt BridgeAspartate, Glutamate

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of chiral molecules like (R)-2-(Morpholin-2-yl)acetic acid hydrochloride traditionally involves multi-step processes that can be resource-intensive. Future research is geared towards developing greener, more efficient, and cost-effective synthetic strategies.

Key areas of development include:

Atom Economy-Focused Reactions: Transition-metal-catalyzed asymmetric hydrogenation is a prime example of a highly efficient method for creating chiral centers. nih.gov This approach, which has been successfully used for producing 2-substituted chiral morpholines with quantitative yields and excellent enantioselectivities (up to 99% ee), maximizes the incorporation of starting material atoms into the final product, thereby reducing waste. nih.govrsc.org

Redox-Neutral Protocols: Recent advancements have led to simple, high-yielding protocols for morpholine (B109124) synthesis using inexpensive reagents like ethylene (B1197577) sulfate. organic-chemistry.org These methods avoid harsh oxidizing or reducing agents, contributing to a more sustainable process.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for constructing complex molecules like morpholines in a single step from three or more starting materials. nih.gov A de novo synthesis of the morpholine ring using MCR chemistry allows for the creation of highly substituted derivatives from readily available building blocks, enhancing synthetic efficiency and diversity. nih.gov

Table 1: Comparison of Synthetic Strategies for Chiral Morpholines

Strategy Key Advantages Potential Challenges Relevance to Sustainability
Asymmetric Hydrogenation High efficiency, excellent enantioselectivity, high atom economy. nih.gov Requires specialized chiral catalysts (e.g., Rhodium-based). nih.gov High atom economy reduces waste.
Redox-Neutral Protocols Uses inexpensive reagents, simple procedures. organic-chemistry.org Substrate scope may be limited. Avoids harsh and wasteful redox agents.
Multicomponent Reactions High efficiency, builds molecular complexity quickly, diverse structures possible. nih.gov Optimization of reaction conditions for multiple components can be complex. Reduces the number of synthetic steps, saving energy and solvents.

Exploration of Novel Biocatalytic Systems for Enantioselective Access

Achieving high enantiomeric purity is critical for the application of chiral compounds in the pharmaceutical industry. nih.gov Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is an emerging field that offers significant advantages for producing single-enantiomer compounds.

Future research in this area will likely focus on:

Enzyme-Catalyzed Reactions: Enzymes such as ketoreductases, dehydrogenases, and transaminases are known for their exceptional ability to perform highly enantioselective and regioselective transformations under mild conditions (ambient temperature and pressure). nih.govresearchgate.net Developing biocatalytic routes could provide a direct and highly selective method to access the (R)-enantiomer of 2-(morpholin-2-yl)acetic acid or its key precursors. nih.gov The advantages of biocatalysis include avoiding harsh reaction conditions that could lead to racemization or other side reactions. nih.gov

Directed Evolution: Modern protein engineering techniques, such as directed evolution, can be used to tailor enzymes for specific substrates and reaction conditions. nih.gov This could lead to the development of novel biocatalysts with enhanced activity, stability, and selectivity for the synthesis of this specific morpholine derivative. nih.gov

Complementary Chemical Methods: Alongside biocatalysis, advanced chemical methods for enantioselective synthesis continue to evolve. Organocatalytic asymmetric reactions, such as the chlorocycloetherification to furnish morpholines with quaternary stereocenters, provide powerful alternatives for accessing chiral heterocyclic scaffolds. rsc.org

Expansion of Applications in Complex Natural Product and Drug Synthesis

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in bioactive compounds and approved drugs. e3s-conferences.orgresearchgate.net This makes this compound a highly valuable building block for drug discovery.

Emerging avenues for its application include:

Novel Therapeutic Agents: The compound is already utilized in the synthesis of new drugs, including analgesics and anti-inflammatory agents. chemimpex.com Its unique stereochemistry and functional groups allow for precise modulation of biological activity, making it a key component in designing novel therapeutics. chemimpex.com

Fragment-Based Drug Discovery: This building block is ideal for fragment-based approaches, where small, low-complexity molecules are screened and then grown or combined to create lead compounds with higher affinity for a biological target.

Integration with Automated and Flow Chemistry Platforms

Modern chemical synthesis is increasingly benefiting from automation and continuous manufacturing technologies to accelerate research and improve process safety and efficiency.

Future research will likely see the integration of this compound's synthesis and application with:

Continuous Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature control, and improved scalability. acs.org Scalable, photocatalytic methods for synthesizing substituted morpholines under continuous flow conditions have already been developed. organic-chemistry.org Adapting or designing new flow routes for this compound would represent a significant step towards more efficient and safer large-scale production.

Automated Synthesis Platforms: The "building block approach" is highly compatible with automated synthesis. frontiersin.org By incorporating this compound into automated solid-phase or solution-phase synthesis platforms, researchers can rapidly generate large libraries of novel compounds. frontiersin.org This automated approach dramatically accelerates the synthesis and evaluation of new molecules for drug discovery and materials science. frontiersin.org

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (R)-2-(Morpholin-2-yl)acetic acid hydrochloride, and how do reaction conditions impact stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between morpholine derivatives and halogenated acetic acid precursors, followed by hydrochloride salt formation. Key factors influencing chiral purity include:

  • Temperature control : Lower temperatures reduce racemization (e.g., <0°C for acid-sensitive intermediates) .
  • Catalyst selection : Chiral catalysts or enantioselective reagents may enhance stereochemical fidelity .
  • Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the (R)-enantiomer .
    • Data Table :
MethodPrecursorsConditionsChiral Purity (%)Ref.
Nucleophilic substitutionMorpholine, chloroacetic acid0°C, aqueous HCl85–90
Enantioselective synthesisChiral morpholinyl intermediatesRoom temp., chiral catalyst≥98

Q. Which analytical techniques are critical for characterizing this compound, and how should method parameters be optimized?

  • Methodological Answer :

  • NMR spectroscopy : Use D₂O or DMSO-d₆ for solubility. 2D-COSY and NOESY confirm stereochemistry via coupling constants and spatial proximity .
  • X-ray crystallography : SHELXL ( ) refines crystal structures; high-resolution data (>1.0 Å) minimizes positional uncertainty .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers. Adjust pH to 2.5–3.0 (with TFA) to enhance peak symmetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of this compound?

  • Methodological Answer :

  • Data validation : Cross-validate SHELXL-refined structures ( ) with independent techniques like vibrational circular dichroism (VCD) or optical rotation comparisons to known standards (e.g., (R)-2-amino-2-phenylacetic acid in ) .
  • Twinning analysis : Use PLATON or ROTAX to identify twinning artifacts in low-symmetry space groups .
  • High-resolution data : Collect synchrotron-derived data (<0.8 Å) to improve electron density maps and reduce model bias .

Q. What experimental strategies mitigate racemization during the synthesis of this compound under acidic conditions?

  • Methodological Answer :

  • Protection/deprotection : Temporarily protect the morpholine nitrogen with Boc groups to prevent acid-induced epimerization .
  • Reaction kinetics : Shorten reaction times (e.g., microwave-assisted synthesis) and maintain pH >4 during intermediate steps .
  • In-line monitoring : Use polarimetry or real-time chiral HPLC () to detect racemization early .

Q. How does the hydrochloride counterion influence the crystallographic packing and stability of this compound?

  • Methodological Answer :

  • Salt screening : Co-crystallize with alternative counterions (e.g., sulfate, trifluoroacetate) to compare lattice energies via DSC/TGA .
  • Hydrogen-bond analysis : Use Mercury software to map Cl⁻ interactions with protonated morpholine N–H groups, which stabilize the crystal lattice .
  • Hygroscopicity testing : Store crystals under controlled humidity (e.g., 25°C/60% RH) and monitor deliquescence via PXRD .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed NMR shifts for this compound?

  • Methodological Answer :

  • Computational validation : Compare experimental 1H^1H/13C^{13}C shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to identify misassignments .
  • Solvent effects : Account for D₂O-induced shifts by referencing databases (e.g., HMDB) for aqueous NMR profiles .
  • Dynamic effects : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., morpholine ring puckering) .

Applications in Advanced Research

Q. What role could this compound play in targeted protein degradation (e.g., PROTACs)?

  • Methodological Answer :

  • Linker design : The morpholine moiety may enhance solubility, while the acetic acid group facilitates conjugation to E3 ligase ligands (e.g., thalidomide derivatives) .
  • Chiral specificity : The (R)-configuration ensures proper orientation in ternary complex formation, validated via SPR or cryo-EM .
  • Stability testing : Assess hydrolytic stability in PBS (pH 7.4) and liver microsomes to optimize pharmacokinetics .

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(R)-2-(Morpholin-2-yl)acetic acid hydrochloride
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(R)-2-(Morpholin-2-yl)acetic acid hydrochloride

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